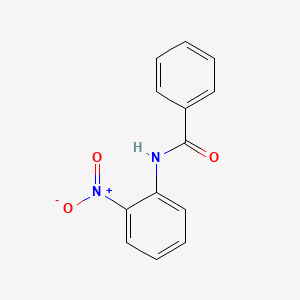

2'-Nitrobenzanilide

Description

The exact mass of the compound 2'-Nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Nitrobenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Nitrobenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMSTQBMUHJXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061059 | |

| Record name | 2'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-90-5 | |

| Record name | N-(2-Nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-NITROBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427GZ7WL5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of 2'-Nitrobenzanilide

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Nitrobenzanilide

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2'-Nitrobenzanilide, a key intermediate in various chemical syntheses. The methodologies presented are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for obtaining and validating this compound with high purity.

2'-Nitrobenzanilide (C₁₃H₁₀N₂O₃) is an organic compound featuring a benzamide core structure with a nitro group at the 2-position of the aniline ring.[1][2] This specific substitution pattern makes it a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the ortho-nitro group offers a reactive site for subsequent chemical transformations, such as reduction to an amine, which can then be utilized in cyclization reactions. Understanding its synthesis and rigorously characterizing its structure and purity are paramount for its successful application in multi-step synthetic pathways.

Synthesis via Schotten-Baumann Acylation

The most direct and reliable method for preparing 2'-Nitrobenzanilide is through the N-acylation of 2-nitroaniline with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely employed for the synthesis of amides from amines and acid chlorides.[3][4][5]

Principle and Mechanism

The Schotten-Baumann reaction involves the nucleophilic acyl substitution of an amine on an acyl chloride.[6] The core of this method's success lies in conducting the reaction in the presence of a base.

Causality Behind Experimental Choices:

-

The Role of the Base: The reaction between 2-nitroaniline and benzoyl chloride produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the starting 2-nitroaniline, converting the nucleophilic amine group (-NH₂) into a non-nucleophilic ammonium salt (-NH₃⁺). This would effectively halt the reaction. The added base, typically aqueous sodium hydroxide or an organic base like pyridine, neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[3][5]

-

Solvent System: A two-phase system (biphasic), often using an organic solvent like dichloromethane and an aqueous solution of the base, is highly effective.[7] This setup keeps the organic reactants (2-nitroaniline, benzoyl chloride) and the product (2'-Nitrobenzanilide) in the organic layer, while the base and the neutralized byproduct (NaCl) remain in the aqueous layer. This separation simplifies the subsequent workup and purification process.[7]

Experimental Workflow: Synthesis of 2'-Nitrobenzanilide

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

Caption: Experimental workflow for the synthesis and validation of 2'-Nitrobenzanilide.

Detailed Step-by-Step Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. 2-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[8][9][10] Benzoyl chloride is corrosive and a lachrymator (causes tearing).[11] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitroaniline (e.g., 5.0 g) in dichloromethane (100 mL).

-

Addition of Reagents: To the stirring solution, add benzoyl chloride (1.1 equivalents). Separately, prepare a 2 M solution of sodium hydroxide (NaOH) in water. Add the NaOH solution (approx. 50 mL) to the reaction flask.

-

Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours. The vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the 2-nitroaniline spot is no longer visible.

-

Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and drain the lower organic (dichloromethane) layer.

-

Workup - Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted base and pyridine, if used) and 50 mL of water.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 2'-Nitrobenzanilide.

Purification by Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[12] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[13]

Protocol:

-

Transfer the crude 2'-Nitrobenzanilide to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

-

Dry the crystals in a vacuum oven. The expected melting point of the pure compound is 155-157°C.[14]

Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to unambiguously confirm the structure and purity of a synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of evidence.

Caption: Logical relationship of analytical techniques for validating 2'-Nitrobenzanilide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of a molecule.

| ¹H NMR (Proton NMR) Data | |

| Approx. Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~ 10.0 - 10.5 | Amide N-H proton (singlet, broad) |

| ~ 8.2 - 8.4 | Aromatic proton ortho to the nitro group |

| ~ 7.4 - 8.0 | Other aromatic protons on both rings |

¹³C NMR (Carbon NMR) Data

| Approx. Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 165 | Amide Carbonyl (C=O) carbon |

| ~ 120 - 150 | Aromatic carbons |

Rationale: The downfield shift of the amide proton is characteristic. The complex pattern in the aromatic region (7.4-8.4 ppm) is due to the various protons on the two distinct phenyl rings. The ¹³C NMR spectrum will confirm the presence of the amide carbonyl and the correct number of aromatic carbons.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.

| Key IR Absorption Bands | |

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~ 3300 | N-H stretch (Amide)[15] |

| ~ 1660 | C=O stretch (Amide I band)[16] |

| ~ 1530 | N-H bend / C-N stretch (Amide II band)[16] |

| ~ 1520 & 1350 | Asymmetric & Symmetric NO₂ stretch |

| ~ 3100-3000 | Aromatic C-H stretch |

Rationale: The presence of a strong absorption around 1660 cm⁻¹ (Amide I) and a sharp peak around 3300 cm⁻¹ (N-H stretch) are definitive indicators of the secondary amide group. The two strong bands for the nitro group are also crucial for confirmation.

Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern of the molecule, which acts as a molecular fingerprint.

| Mass Spectrometry (Electron Ionization) Data | |

| m/z (Mass-to-Charge Ratio) | Assignment |

| 242 | [M]⁺, Molecular Ion |

| 105 | [C₆H₅CO]⁺, Benzoyl cation (often the base peak)[2][17] |

| 77 | [C₆H₅]⁺, Phenyl cation[2][17] |

Rationale: The molecular ion peak at m/z 242 confirms the molecular formula C₁₃H₁₀N₂O₃.[2] The most characteristic fragmentation is the cleavage of the amide C-N bond, leading to the highly stable benzoyl cation at m/z 105. This fragmentation pattern is strong evidence for the benzanilide structure.[2][17]

Physical and Chromatographic Analysis

Melting Point Determination

-

Principle: A pure crystalline solid has a sharp and defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.

-

Expected Result: Pure 2'-Nitrobenzanilide should exhibit a sharp melting point in the range of 155-157°C.[14] A value close to this range is a strong indicator of high purity.

Thin Layer Chromatography (TLC)

-

Principle: TLC is used to assess the purity of the sample and monitor the reaction. A pure compound should appear as a single spot on the TLC plate.

-

Procedure: A small amount of the purified product is dissolved and spotted on a silica gel plate. The plate is developed in an appropriate solvent system (e.g., 30% ethyl acetate/hexanes).

-

Expected Result: The final, purified product should show a single, well-defined spot, confirming the absence of starting materials or significant byproducts.

Conclusion

The synthesis of 2'-Nitrobenzanilide can be reliably achieved through a Schotten-Baumann acylation of 2-nitroaniline with benzoyl chloride, followed by purification via recrystallization. A rigorous and multi-faceted characterization approach, combining NMR and IR spectroscopy, mass spectrometry, and melting point analysis, is essential. This integrated methodology provides a self-validating confirmation of both the chemical structure and the purity of the final product, ensuring its suitability for subsequent use in research and development.

References

- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460–462.

-

Wikipedia. 2-Nitrobenzaldehyde. Available at: [Link]

-

LookChem. 2'-Nitrobenzanilide. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69769, 2'-Nitrobenzanilide. Available at: [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69 for Benzamide, N-(2-nitrophenyl)-. Available at: [Link]

- Google Patents. US4297519A - Process for the preparation of 2-nitrobenzaldehyde.

- Google Patents. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid.

-

Carl ROTH. Safety Data Sheet: 2-Nitroaniline. Available at: [Link]

-

PubChemLite. 2'-nitrobenzanilide (C13H10N2O3). Available at: [Link]

- Google Patents. US4203928A - Process for the preparation of 2-nitrobenzaldehyde.

-

Sainz-Díaz, C. I., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available at: [Link]

- Google Patents. IL46917A - Preparation of 2-nitrobenzaldehyde and 2-nitrobenzylidenechloride.

-

National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69 for Benzaldehyde, 2-nitro-. Available at: [Link]

-

CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

-

BYJU'S. Schotten Baumann Reaction. (2019). Available at: [Link]

-

University of California, Irvine. Recrystallization1. Available at: [Link]

-

Sundaraganesan, N., et al. (2007). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 45, 411-419. Available at: [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available at: [Link]

-

MassBank. msbnk-epa-entact_agilent000792 - 2-Nitroaniline. (2023). Available at: [Link]

-

SpectraBase. 2'-Benzoyl-4'-chloro-4-nitrobenzanilide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Chegg.com. 1H NMR of 2-nitrobenzaldehyde in CDCl3. (2022). Available at: [Link]

-

Ukafia, S. O. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7168, Benzanilide. Available at: [Link]

-

ResearchGate. Infrared spectrum of synthesized benzanilide. Available at: [Link]

- Google Patents. EP0305812A2 - Process for the purification of nitrobenzaldehyde.

- Google Patents. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.

-

University of Pennsylvania. Recrystallization and Crystallization. Available at: [Link]

Sources

- 1. 2'-Nitrobenzanilide|lookchem [lookchem.com]

- 2. 2'-Nitrobenzanilide | C13H10N2O3 | CID 69769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. testbook.com [testbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. 2'-NITROBENZANILIDE CAS#: 728-90-5 [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Benzamide, N-(2-nitrophenyl)- [webbook.nist.gov]

An In-depth Technical Guide to 2'-Nitrobenzanilide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2'-Nitrobenzanilide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in medicinal chemistry.

Molecular and Physicochemical Profile

2'-Nitrobenzanilide, with the systematic IUPAC name N-(2-nitrophenyl)benzamide, is an aromatic amide containing a nitro group on the aniline ring. This substitution pattern is crucial to its chemical behavior and synthetic utility.

Key Identifiers:

| Identifier | Value |

| CAS Number | 728-90-5 |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.23 g/mol |

| InChI | InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[O-] |

Physicochemical Properties:

A summary of the key physical and chemical properties of 2'-Nitrobenzanilide is presented below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Melting Point | 155-157 °C | ChemicalBook |

| Boiling Point (Predicted) | 316.6 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 12.23 ± 0.70 | ChemicalBook |

| XLogP3 | 2.7 | PubChem |

Synthesis of 2'-Nitrobenzanilide

The synthesis of 2'-Nitrobenzanilide typically involves the acylation of 2-nitroaniline with benzoyl chloride. This reaction is a standard method for the formation of an amide bond.

Experimental Protocol: Synthesis of 2'-Nitrobenzanilide

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add an appropriate base, for instance, triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Slowly add an equimolar amount of benzoyl chloride to the stirred solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2'-Nitrobenzanilide.

Caption: Synthesis of 2'-Nitrobenzanilide via acylation.

Spectroscopic Characterization

The structural elucidation of 2'-Nitrobenzanilide is confirmed through various spectroscopic techniques. While detailed experimental spectra are best obtained from dedicated databases, the expected characteristic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the two benzene rings. The amide proton (N-H) will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 165 ppm) and the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) |

| ~1660 | C=O stretching (amide I band) |

| ~1540 | N-H bending (amide II band) |

| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 242. Common fragmentation pathways would involve the cleavage of the amide bond, leading to characteristic fragment ions.

Caption: Predicted mass spectrometry fragmentation of 2'-Nitrobenzanilide.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2'-Nitrobenzanilide is primarily dictated by the interplay of the amide and the ortho-nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation yields 2'-aminobenzanilide, a key precursor for the synthesis of various heterocyclic compounds, including quinazolinones and benzodiazepines, which are important scaffolds in medicinal chemistry.

-

Reactions of the Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or other modifications.

-

Cyclization Reactions: The ortho-positioning of the amino group (after reduction of the nitro group) and the amide functionality allows for intramolecular cyclization reactions to form various heterocyclic systems. This is a powerful strategy in the synthesis of complex molecules.

Applications in Drug Development

While 2'-Nitrobenzanilide itself may not be a therapeutic agent, it serves as a valuable building block in the synthesis of pharmaceutically active compounds. The presence of the nitro group in many organic compounds is of great therapeutic significance.

-

Precursor for Heterocyclic Scaffolds: As mentioned, the reduction of the nitro group opens up pathways to synthesize a variety of nitrogen-containing heterocycles. Many drugs and drug candidates are based on these core structures.

-

Fragment-Based Drug Discovery: The benzanilide moiety is a common structural motif in many biologically active molecules. 2'-Nitrobenzanilide and its derivatives can be used in fragment-based drug discovery approaches to design and synthesize novel inhibitors for various therapeutic targets.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2'-Nitrobenzanilide.

-

GHS Hazard Statements: It is classified as causing serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date safety information.

Conclusion

2'-Nitrobenzanilide is a synthetically versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable intermediate for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. A thorough understanding of its properties and reactivity is crucial for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 2'-Nitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to 2'-Nitrobenzanilide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitrobenzanilide, with the CAS Number 728-90-5 , is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a benzoyl group attached to a 2-nitrophenyl amine, provides a versatile scaffold for the construction of more complex molecules, particularly heterocyclic systems of medicinal interest. This guide offers a comprehensive overview of 2'-Nitrobenzanilide, including its molecular structure, physicochemical properties, a detailed synthesis protocol, purification methods, safety considerations, and its applications in the field of drug discovery and development.

Molecular Structure and Identification

2'-Nitrobenzanilide, systematically named N-(2-nitrophenyl)benzamide , possesses a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol .[1] The molecule consists of a benzamide core where the phenyl group of the aniline moiety is substituted with a nitro group at the ortho position.

Key Identifiers:

-

CAS Number: 728-90-5[1]

-

IUPAC Name: N-(2-nitrophenyl)benzamide[2]

-

Synonyms: o'-Nitrobenzanilide, 2-Nitro-N-benzoylaniline, N-Benzoyl-2-nitroaniline[1]

-

Molecular Formula: C₁₃H₁₀N₂O₃[2]

-

Molecular Weight: 242.23 g/mol [2]

-

SMILES: O=C(Nc1ccccc1[O-])c1ccccc1

Molecular Visualization:

The structural arrangement of 2'-Nitrobenzanilide is depicted below. The presence of the nitro group ortho to the amide linkage influences the molecule's conformation and reactivity.

Caption: Molecular structure of 2'-Nitrobenzanilide.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-Nitrobenzanilide is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to pale yellow crystalline solid | General observation |

| Melting Point | 155-157 °C | |

| Boiling Point | 316.6±25.0 °C (Predicted) | |

| Density | 1.344±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Limited solubility in water. | [3] |

| pKa | 12.23±0.70 (Predicted) |

Synthesis and Purification

The most common and straightforward method for the synthesis of 2'-Nitrobenzanilide is the Schotten-Baumann reaction .[1][4] This reaction involves the acylation of a primary amine, in this case, 2-nitroaniline, with an acid chloride, benzoyl chloride, in the presence of an aqueous base.[1][4]

Synthesis Protocol: Schotten-Baumann Reaction

This protocol is based on the established principles of the Schotten-Baumann reaction for the synthesis of amides.[1][4]

Materials:

-

2-Nitroaniline

-

Benzoyl chloride

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Dissolution of Amine: In a suitable flask, dissolve 2-nitroaniline (1.0 equivalent) in dichloromethane.

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (approximately 2.0-3.0 equivalents). The two-phase system should be stirred vigorously.

-

Addition of Acyl Chloride: Slowly add benzoyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture using a dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, allow the reaction to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2'-Nitrobenzanilide.

-

Causality Behind Experimental Choices:

-

The use of a two-phase system (aqueous base and organic solvent) is characteristic of the Schotten-Baumann reaction. The aqueous base neutralizes the HCl byproduct, driving the reaction to completion, and also prevents the protonation of the amine nucleophile.[5]

-

Vigorous stirring is crucial to ensure sufficient mixing and reaction at the interface of the two phases.

-

The sequential washing steps in the work-up are designed to remove unreacted starting materials and byproducts. The HCl wash removes any remaining amine, the NaHCO₃ wash neutralizes any excess acid, and the brine wash removes residual water.

Caption: Experimental workflow for the synthesis of 2'-Nitrobenzanilide.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude 2'-Nitrobenzanilide. The choice of solvent is critical for successful purification. Ethanol is a commonly used and effective solvent for the recrystallization of benzanilides.[3]

Materials:

-

Crude 2'-Nitrobenzanilide

-

Ethanol (95% or absolute)

-

Deionized water (if a mixed solvent system is needed)

-

Activated charcoal (optional)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Ethanol is a good starting choice. For optimal results, a small-scale solvent screening can be performed to find a solvent that dissolves the compound well when hot but poorly when cold. A mixed solvent system, such as ethanol-water, can also be effective.[6][7]

-

Dissolution: Place the crude 2'-Nitrobenzanilide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Self-Validating System: The purity of the recrystallized 2'-Nitrobenzanilide can be confirmed by measuring its melting point. A sharp melting point in the range of 155-157 °C indicates a high degree of purity. Further characterization can be performed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Applications in Research and Drug Development

The chemical structure of 2'-Nitrobenzanilide makes it a key building block in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.

Intermediate in Heterocyclic Synthesis

The nitro group in 2'-Nitrobenzanilide can be readily reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic systems. This makes it a valuable precursor for the synthesis of:

-

Benzimidazoles: The reduction of the nitro group followed by cyclization with a carboxylic acid or its derivative is a common method for synthesizing benzimidazoles.[8][9][10] Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[8][9]

-

Quinolines: The in-situ reduction of a 2-nitroaromatic compound in the presence of an active methylene compound can lead to the formation of quinolines through a domino nitro reduction-Friedländer heterocyclization.[11]

Potential in Drug Discovery

While specific drugs derived directly from 2'-Nitrobenzanilide are not widely documented, the broader class of N-(nitrophenyl)benzamides has been investigated for its biological activities. For instance, various substituted N-(nitrophenyl)benzamides have been synthesized and evaluated for their antimicrobial properties.[12][13] The nitro group is a common feature in many bioactive molecules and can contribute to their therapeutic effects.[9]

Safety and Handling

According to available safety data, 2'-Nitrobenzanilide should be handled with care.

-

Hazard Statements: Causes serious eye irritation.[2]

-

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][12]

-

It is recommended to consult the full Safety Data Sheet (SDS) for 2'-Nitrobenzanilide before handling the compound.

Conclusion

2'-Nitrobenzanilide is a synthetically useful and accessible molecule with significant potential as an intermediate in the preparation of biologically active heterocyclic compounds. Its straightforward synthesis via the Schotten-Baumann reaction and purification by recrystallization make it a practical starting material for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed.[Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. ResearchGate.[Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.[Link]

-

2'-Nitrobenzanilide - LookChem. LookChem.[Link]

-

Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.[Link]

-

2'-Nitrobenzanilide | C13H10N2O3 | CID 69769. PubChem.[Link]

-

Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. National Institutes of Health.[Link]

-

Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.1. ResearchGate.[Link]

-

One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research.[Link]

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.[Link]

-

SYNTHESIS Benzanilide BY BENZOLATION. DocPlayer.[Link]

-

recrystallization-2.doc.pdf. University of California, Irvine.[Link]

-

Experiment 9 — Recrystallization. Swarthmore College.[Link]

-

Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. CNKI.[Link]

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate.[Link]

-

Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI.[Link]

-

RECRYSTALLIZATION. ResearchGate.[Link]

-

recrystallization-2.doc.pdf. University of California, Irvine.[Link]

-

Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing.[Link]

-

Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate.[Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health.[Link]

-

Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. National Institutes of Health.[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2'-Nitrobenzanilide | C13H10N2O3 | CID 69769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. chemistnotes.com [chemistnotes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry-solutions.com [chemistry-solutions.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. mdpi.com [mdpi.com]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Solubility and Stability Studies of 2'-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the essential methodologies for determining the solubility and stability of 2'-Nitrobenzanilide. As a crucial aspect of early-stage drug development and chemical research, a thorough understanding of these properties is paramount for formulation design, process optimization, and ensuring therapeutic efficacy and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and execute robust studies.

Introduction to 2'-Nitrobenzanilide: Physicochemical Context

2'-Nitrobenzanilide (C13H10N2O3) is an organic compound with the systematic IUPAC name N-(2-nitrophenyl)benzamide[1]. Its fundamental properties are summarized below, providing a baseline for the subsequent solubility and stability investigations.

| Property | Value | Source |

| CAS Number | 728-90-5 | [1][2] |

| Molecular Formula | C13H10N2O3 | [1][2] |

| Molecular Weight | 242.23 g/mol | [2] |

| Melting Point | 155-157°C | [2] |

| Appearance | Pale yellow crystalline powder (typical for nitroaromatic compounds) | [3] |

The presence of both a nitro group and an amide linkage in the structure of 2'-Nitrobenzanilide suggests potential challenges and areas of interest in its physicochemical characterization. The nitro group can influence its susceptibility to reduction, while the amide bond may be prone to hydrolysis under certain pH conditions.

Solubility Determination: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility profile in various solvent systems is essential for everything from initial screening to final dosage form manufacturing. While specific solubility data for 2'-Nitrobenzanilide is not extensively published, this section outlines the established methodologies for its determination.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method. This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Experimental Protocol:

-

Preparation: Add an excess amount of 2'-Nitrobenzanilide to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, and various buffers of physiological relevance).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound.

Kinetic Solubility Assessment

In high-throughput screening environments, kinetic solubility assays provide a more rapid, albeit less precise, measure of a compound's dissolution rate and tendency to precipitate from a supersaturated solution.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2'-Nitrobenzanilide in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer in a multi-well plate.

-

Precipitation Monitoring: Monitor the samples for the formation of a precipitate over a defined period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Data Presentation for Solubility Studies

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and temperatures.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | Experimental Data | Calculated Data |

| pH 1.2 Buffer | 37 | Experimental Data | Calculated Data |

| pH 6.8 Buffer | 37 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 25 | Experimental Data | Calculated Data |

Stability Studies: Ensuring Product Quality and Safety

Stability testing is a critical component of pharmaceutical development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light[4][5].

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways[5]. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 2'-Nitrobenzanilide in appropriate solvents.

-

Stress Conditions: Expose the samples to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Hypothesized Degradation Pathways:

Based on the degradation of similar nitroaromatic compounds, potential degradation pathways for 2'-Nitrobenzanilide include:

-

Hydrolysis: Cleavage of the amide bond to form 2-nitroaniline and benzoic acid.

-

Reduction: Reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

-

Oxidative Degradation: While the nitro group is relatively stable to oxidation, the aromatic rings may be susceptible to hydroxylation under strong oxidative stress.

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of 2'-Nitrobenzanilide.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to predict the shelf-life of a drug substance under its intended storage conditions[6]. These studies are performed according to ICH guidelines.

Experimental Protocol:

-

Packaging: Place the 2'-Nitrobenzanilide in containers that simulate the proposed commercial packaging.

-

Storage Conditions: Store the samples in stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Analytical Methodologies: The Key to Accurate Measurement

The reliability of solubility and stability data is entirely dependent on the quality of the analytical methods used for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and robust technique for the quantitative analysis of nitroaromatic compounds[7][8][9].

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7].

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or buffer) with 0.1% formic acid or phosphoric acid[7]. The exact composition should be optimized for the best separation of 2'-Nitrobenzanilide from its potential degradants.

-

Flow Rate: 1.0 mL/min[7].

-

Detection Wavelength: A wavelength of maximum absorbance for 2'-Nitrobenzanilide, likely in the UV range (e.g., 254 nm), should be determined by a UV scan[7].

-

Injection Volume: 10 µL[7].

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

Other Relevant Analytical Techniques

-

UV-Vis Spectrophotometry: A simpler, cost-effective method for concentration determination in solubility studies, provided that no interfering substances are present[7].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile degradation products, though derivatization may be necessary for the non-volatile 2'-Nitrobenzanilide[10].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of unknown degradation products identified during stability studies[11].

Diagram: Analytical Method Selection Logic

Caption: Logical flow for selecting analytical methods in solubility and stability studies.

Conclusion

A comprehensive understanding of the solubility and stability of 2'-Nitrobenzanilide is a non-negotiable prerequisite for its successful development in any research or commercial application. This guide has outlined the standard, scientifically-grounded methodologies for the thorough characterization of these critical physicochemical properties. By adhering to these principles and protocols, researchers can generate reliable data that will inform formulation strategies, ensure product quality and safety, and ultimately, accelerate the path from discovery to application.

References

-

New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - NIH. Available from: [Link]

-

Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14 - NIH. Available from: [Link]

-

Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway) - PubMed. Available from: [Link]

-

2'-Nitrobenzanilide | C13H10N2O3 | CID 69769 - PubChem - NIH. Available from: [Link]

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Nitrobenzene Degradation Pathway - Eawag-BBD. Available from: [Link]

-

2'-nitrobenzanilide (C13H10N2O3) - PubChemLite. Available from: [Link]

-

2'-Nitrobenzanilide - LookChem. Available from: [Link]

-

2-Nitrobenzaldehyde - Wikipedia. Available from: [Link]

-

Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. Available from: [Link]

-

Development and Validation of Analytical Methods for Pharmaceuticals. Available from: [Link]

-

Solubility of Benzanilide Crystals in Organic Solvents | Request PDF - ResearchGate. Available from: [Link]

-

AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs - IJNRD. Available from: [Link]

-

Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores. Available from: [Link]

-

2-Chloro-4-nitrobenzanilide | C13H9ClN2O3 | CID 98684 - PubChem. Available from: [Link]

-

Drug Stability Testing & Release Testing - Pace Analytical. Available from: [Link]

-

Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Available from: [Link]

-

4'-nitrobenzanilide | CAS#:3393-96-2 | Chemsrc. Available from: [Link]

Sources

- 1. 2'-Nitrobenzanilide | C13H10N2O3 | CID 69769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-NITROBENZANILIDE CAS#: 728-90-5 [amp.chemicalbook.com]

- 3. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. ijnrd.org [ijnrd.org]

- 5. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]

- 6. pacelabs.com [pacelabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. omicsonline.org [omicsonline.org]

A Technical Guide to the Discovery and Synthesis of 2'-Nitrobenzanilide

This in-depth technical guide provides a comprehensive overview of 2'-Nitrobenzanilide, a significant molecule in the landscape of organic synthesis and medicinal chemistry. We will explore its historical synthesis, modern preparative methodologies, detailed characterization, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2'-Nitrobenzanilide

2'-Nitrobenzanilide, systematically named N-(2-nitrophenyl)benzamide, is an aromatic amide of considerable interest.[1] Its structure, featuring a benzoyl group appended to a 2-nitroaniline moiety, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The presence of the ortho-nitro group on the aniline ring is particularly influential, directing subsequent chemical transformations and imparting unique electronic properties to the molecule. This guide will delve into the foundational chemistry of this compound, providing a robust resource for its synthesis and application.

Part 1: Historical Synthesis - A Legacy of the Schotten-Baumann Reaction

The discovery and synthesis of 2'-Nitrobenzanilide are intrinsically linked to the development of amide bond formation methodologies in the late 19th and early 20th centuries. While a definitive first report of its synthesis is not readily apparent in readily accessible historical literature, its preparation falls squarely within the scope of the Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann. This robust reaction provides a general method for the synthesis of amides from amines and acid chlorides.

The classical approach to synthesizing 2'-Nitrobenzanilide involves the acylation of 2-nitroaniline with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 2'-Nitrobenzanilide via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Part 2: Modern Synthetic Methodologies

While the Schotten-Baumann reaction remains a cornerstone for the synthesis of 2'-Nitrobenzanilide, modern organic chemistry has introduced more refined and efficient methods. These include advancements in catalytic amidations that offer milder reaction conditions and broader substrate scope.

Catalytic Amidation Approaches

Recent developments have focused on direct catalytic amidation reactions that can form amide bonds from carboxylic acids or esters and nitroarenes, bypassing the need for highly reactive acyl chlorides. These methods often employ transition metal catalysts, such as nickel, and can proceed under neutral conditions. For instance, nickel-catalyzed reductive coupling of unactivated esters with nitroarenes provides a direct route to aromatic amides.[2] Similarly, nickel/photoredox-catalyzed direct amidation of aldehydes with nitroarenes has emerged as a powerful tool.[3] While not yet standard for the bulk production of 2'-Nitrobenzanilide, these cutting-edge techniques represent the evolution of amide synthesis and offer potential for more sustainable and versatile manufacturing processes in the future.

Detailed Experimental Protocol: Schotten-Baumann Synthesis of 2'-Nitrobenzanilide

This protocol provides a reliable method for the laboratory-scale synthesis of 2'-Nitrobenzanilide based on the classical Schotten-Baumann reaction.

Materials:

-

2-Nitroaniline

-

Benzoyl chloride

-

10% Aqueous sodium hydroxide solution

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-nitroaniline in a suitable organic solvent such as dichloromethane.

-

Addition of Base: Add an excess (approximately 2-3 equivalents) of 10% aqueous sodium hydroxide solution to the flask. The reaction is often performed as a biphasic mixture.

-

Acylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution. A white precipitate of the product may begin to form.

-

Reaction Completion: Allow the reaction to stir vigorously at room temperature for 1-2 hours, or until the smell of benzoyl chloride is no longer apparent.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2'-Nitrobenzanilide can be purified by recrystallization from hot ethanol to yield a crystalline solid.

Self-Validation: The purity of the synthesized product should be assessed by measuring its melting point and comparing it to the literature value. Further characterization by spectroscopic methods (NMR, IR) is essential to confirm the structure.

Part 3: Physicochemical Properties and Spectroscopic Characterization

2'-Nitrobenzanilide is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 96-98 °C | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2'-Nitrobenzanilide will show distinct signals for the aromatic protons on both the benzoyl and the nitrophenyl rings. The protons on the nitrophenyl ring will be influenced by the electron-withdrawing nitro group, causing them to appear at a lower field (higher ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the amide, as well as for the aromatic carbons. The carbons attached to the nitro group and the amide linkage will show distinct chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present in 2'-Nitrobenzanilide. Key absorptions include a strong C=O stretching vibration for the amide carbonyl group (typically around 1650-1680 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and characteristic peaks for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of 2'-Nitrobenzanilide, confirming its elemental composition.

Part 4: Applications in Organic Synthesis and Drug Discovery

2'-Nitrobenzanilide serves as a valuable precursor for the synthesis of various heterocyclic compounds and is an important building block in the development of pharmaceutically active molecules.

Precursor for Heterocyclic Synthesis

The presence of the ortho-nitro group allows for reductive cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of phenazines, a class of nitrogen-containing heterocycles with diverse biological activities, including antibacterial and anticancer properties.[4]

Role in Medicinal Chemistry

The benzanilide scaffold is a common motif in many biologically active compounds. 2'-Nitrobenzanilide can be used as a starting material for the synthesis of substituted benzanilides and related structures. For example, it can be a precursor in the synthesis of certain benzodiazepine derivatives, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[5][6][7][8] The nitro group can be readily converted to other functional groups, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

2'-Nitrobenzanilide, a molecule with a rich synthetic history rooted in the foundational Schotten-Baumann reaction, continues to be a relevant and versatile intermediate in modern organic chemistry. Its straightforward synthesis, well-characterized properties, and utility as a precursor for complex heterocyclic systems and potential drug candidates ensure its continued importance in both academic research and the pharmaceutical industry. This guide has provided a comprehensive overview, from its historical synthesis to its contemporary applications, to serve as a valuable resource for scientists and researchers in the field.

Visualizations

Synthesis of 2'-Nitrobenzanilide via Schotten-Baumann Reaction

Caption: General scheme for the synthesis of 2'-Nitrobenzanilide.

Reaction Mechanism Workflow

Caption: Workflow of the nucleophilic acyl substitution mechanism.

References

-

Sang, J.-W., Li, Q., Zhang, C., Zhang, Y., Wang, J., & Zhang, W.-D. (2023). Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. Organic Letters, 25(25), 4592–4597. Available from: [Link]

-

Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions. (2022). Organic Letters, 24(26), 4766-4771. Available from: [Link]

-

Direct amidation of esters with nitroarenes. (2017). Nature Communications, 8, 14804. Available from: [Link]

-

N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. (2025). ResearchGate. Available from: [Link]

-

Direct Synthesis of Amides from Nitro Compounds and Alcohols via Borrowing Hydrogenation. (n.d.). Semantic Scholar. Available from: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2022). Molecules, 27(19), 6296. Available from: [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Stanford Libraries. Available from: [Link]

- Berichte der Deutschen Chemischen Gesellschaft. (1890). Google Books.

- Berichte der Deutschen Chemischen Gesellschaft. (1900). Google Books.

-

Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate. Available from: [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021). Molecules, 26(17), 5320. Available from: [Link]

-

Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). Molecules, 27(19), 6549. Available from: [Link]

-

Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. (2013). CORE. Available from: [Link]

-

N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2025). ResearchGate. Available from: [Link]

-

A facile synthesis of quinazolino[3][9] benzodiazepine alkaloids via reductive N-heterocyclization of N-(2-nitrobenzoyl)amides: Total synthesis of asperlicin C, circumdatin H, and analogues. (2025). ResearchGate. Available from: [Link]

-

Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. (2015). Research and Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link]

-

4-Nitro-N-(3-nitrophenyl)benzamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2735. Available from: [Link]

-

Journal Of The Chemical Society Part-i (1950). (1950). Internet Archive. Available from: [Link]

- Berichte der Deutschen Chemischen Gesellschaft. (1890). Google Books.

-

2'-Nitrobenzanilide. (n.d.). PubChem. Available from: [Link]

-

Synthesis of Benzo diazepine Derivatives by Nitration and Reduction. (2016). ResearchGate. Available from: [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2022). Molecules, 27(19), 6439. Available from: [Link]

-

Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available from: [Link]

-

The preparation of some m- and p-alkylanilines. (1953). Journal of the Chemical Society (Resumed), 2066. Available from: [Link]

Sources

- 1. 2'-Nitrobenzanilide | C13H10N2O3 | CID 69769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process [organic-chemistry.org]

- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Steric Effects in 2'-Nitrobenzanilide

Abstract

2'-Nitrobenzanilide serves as a compelling case study for the intricate interplay between electronic and steric effects in dictating molecular conformation and reactivity. This molecule, composed of a benzoyl group linked via an amide bond to a 2-nitrophenyl moiety, is sterically constrained by the ortho-nitro group, forcing a non-planar arrangement of its aromatic rings. This guide provides a comprehensive analysis of how this structural deviation, driven by steric hindrance, combines with the potent electronic-withdrawing nature of the nitro group and the resonant character of the amide bridge. We will explore the resulting conformational preferences, including the formation of a crucial intramolecular hydrogen bond, and detail how these fundamental properties govern the molecule's spectroscopic signatures and chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of substituted benzanilides.

Foundational Principles: A Duality of Forces

To comprehend the behavior of 2'-Nitrobenzanilide, one must first appreciate the two fundamental forces at play: electronic and steric effects. These phenomena are not mutually exclusive; rather, they are deeply intertwined, with steric constraints often modulating or even overriding expected electronic interactions.

Electronic Effects: The Inductive and Resonance Landscape

Electronic effects describe how the distribution of electron density is influenced by functional groups, transmitted either through the sigma-bond framework (inductive effects) or the pi-system (resonance/mesomeric effects).

-

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG). Its high electronegativity pulls electron density through the sigma bonds (a strong -I inductive effect). Simultaneously, it deactivates the aromatic ring by withdrawing electron density through the pi-system (a strong -R resonance effect).

-

The Amide Linkage (-CONH-): The amide group is a more complex electronic entity. It is inherently planar due to resonance, which creates a partial double bond character in the C-N bond. The carbonyl group is inductively withdrawing. While the nitrogen atom's lone pair can donate into the carbonyl, stabilizing the amide bond, it can also participate in resonance with the attached nitrophenyl ring.

Steric Effects: The Spatial Architecture

Steric effects arise from non-bonding interactions that occur when atoms or groups are forced into close proximity, leading to repulsive forces between their electron clouds. In 2'-Nitrobenzanilide, the primary source of steric hindrance is the placement of the bulky nitro group at the ortho (2') position of the N-phenyl ring, adjacent to the amide bond. This spatial crowding is the dominant factor dictating the molecule's three-dimensional shape.

Structural and Conformational Analysis

The combination of a flexible amide linker and a powerful ortho substituent forces 2'-Nitrobenzanilide into a specific, low-energy conformation defined by significant torsional strain and stabilizing intramolecular interactions.

The Non-Planar Conformation: A Twist Dictated by Sterics

Unlike the parent benzanilide, which can adopt a more planar conformation, the steric clash between the amide's carbonyl oxygen and the ortho-nitro group in 2'-Nitrobenzanilide prevents coplanarity of the two aromatic rings. X-ray crystallography data of analogous compounds, such as 2-nitro-N-(2-nitrophenyl)benzamide, reveals that the central amide fragment remains largely planar, but the two benzene rings are twisted significantly out of this plane.[1][2] The dihedral angles between the amide plane and the C-bonded and N-bonded rings are reported to be 71.76° and 24.29°, respectively, for this related structure, highlighting a severely contorted geometry.[1][2]

The Intramolecular Hydrogen Bond: A Stabilizing Force

A key feature of the 2'-Nitrobenzanilide structure is the formation of an intramolecular hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction creates a stable, pseudo-six-membered ring. The presence of such hydrogen bonds is well-documented in ortho-nitroaniline derivatives and is a critical factor in stabilizing the overall conformation.[3][4] This bond locks the orientation of the N-phenyl ring relative to the amide bridge, further defining the molecular shape.

Mandatory Visualization

Caption: Conformation of 2'-Nitrobenzanilide showing steric clash and H-bond.

Impact on Physicochemical Properties and Reactivity

The unique conformation of 2'-Nitrobenzanilide directly influences its observable properties and chemical behavior.

Spectroscopic Signatures

-

NMR Spectroscopy: In ¹H NMR, the amide proton (N-H) is expected to appear significantly downfield (at a high ppm value). This is due to both the anisotropic effect of the nearby carbonyl and its involvement in the intramolecular hydrogen bond, which deshields the proton. The aromatic protons will exhibit complex splitting patterns, influenced by the non-coplanar arrangement which makes the magnetic environments of otherwise equivalent protons distinct.

-

FTIR Spectroscopy: The infrared spectrum provides direct evidence for the intramolecular hydrogen bond. The N-H stretching frequency, typically found around 3300-3500 cm⁻¹ for secondary amides, will be shifted to a lower wavenumber (a "red shift") and may appear broader than in unhindered analogues.[5][6] The C=O (Amide I) band typically appears in the 1630-1680 cm⁻¹ region.[7][8]

Chemical Reactivity

-

Reactivity of the Aromatic Rings: Both aromatic rings are deactivated towards electrophilic aromatic substitution. The benzoyl ring is moderately deactivated by the carbonyl group. The 2'-nitrophenyl ring is strongly deactivated by the potent electron-withdrawing nitro group.[9][10] Furthermore, the severe steric hindrance imposed by the bulky, twisted benzoyl-amide group would sterically block approaches to the ortho and, to some extent, meta positions of the nitrophenyl ring.

-